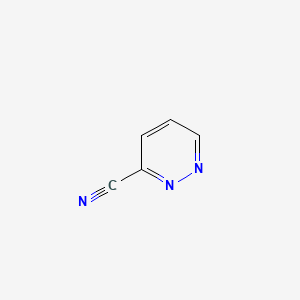

Pyridazine-3-carbonitrile

描述

Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine nucleus is a fundamental component in a vast number of biologically active molecules. scholarsresearchlibrary.comrjptonline.org Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects. rjptonline.orgsarpublication.com The presence of the two nitrogen atoms in the pyridazine ring allows for multiple points of interaction with biological targets, such as enzymes and receptors. nih.gov This has made the pyridazine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in successful drug candidates. mdpi.com

The pyridazine core's unique electronic and steric properties can be fine-tuned through substitution, allowing chemists to optimize the biological activity and pharmacokinetic properties of the resulting molecules. blumberginstitute.org For instance, the inherent polarity of the pyridazine ring can enhance solubility and reduce interactions with certain metabolic enzymes. nih.gov

Research Trajectories of Pyridazine-3-carbonitrile Analogues

Researchers have extensively explored the synthesis and application of various analogues derived from this compound. These investigations have led to the discovery of compounds with significant potential in diverse fields.

One major research avenue involves the use of this compound as a precursor for the synthesis of more complex heterocyclic systems. The nitrile group is a versatile functional group that can be readily converted into other functionalities, such as amines, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. tandfonline.com For example, substituted this compound derivatives have been synthesized through regioselective Reissert-type reactions, offering a pathway to novel compounds with potential luminescent and electrochemical properties. researchgate.net

In medicinal chemistry, analogues of this compound have been investigated for their potential as therapeutic agents. For instance, studies have explored the electrophilicity of substituted pyridazine-3-carbonitriles in the context of designing inhibitors for enzymes like cathepsin K. nih.gov Furthermore, the fusion of the pyridazine ring with other heterocyclic systems, such as pyrazole (B372694) or imidazole (B134444), has yielded compounds with promising biological activities. ignited.ingoogle.com

The development of pyridine-3-carbonitrile (B1148548) analogues has also been a focus in the search for new anticancer and vasorelaxant agents. nih.gov The ability to modify the substituents on the pyridazine ring allows for the optimization of these biological activities. researchgate.net

Data on this compound and its Analogues

The following table summarizes key research findings related to this compound and its derivatives.

| Compound/Derivative | Research Focus | Key Findings | Reference |

| 6-substituted-pyridazine-3-carbonitriles | Cathepsin K inhibition | The electrophilicity of the pyridazine ring influences the formation of metabolites. | nih.gov |

| 5-substituted-3-pyridazine carbonitriles | Synthesis | Synthesized via a regioselective Reissert-type reaction. | researchgate.net |

| Pyrrolo[1,2-b]pyridazines | Synthesis and Cytotoxic Evaluation | Synthesized from mesoionic oxazolo-pyridazinones, showing potential as anticancer agents. | nih.gov |

| Pyridine-3-carbonitrile derivatives | Vasorelaxant and Anticancer Agents | New derivatives showed significant vasodilation and antiproliferative properties. | nih.gov |

| 6-chloroimidazo[1,2-b]this compound | Synthesis | A novel synthesis method was developed. | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJESVVYWPFAJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545720 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53896-49-4 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of Pyridazine 3 Carbonitrile and Its Derivatives

Classic and Contemporary Synthetic Routes to Pyridazine-3-carbonitrile Scaffolds

The synthesis of the this compound core can be achieved through a variety of methods, ranging from multi-component reactions that build the ring in a single step to cyclization strategies and modern catalytic approaches.

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like Pyridazine-3-carbonitriles in a one-pot synthesis. A notable example is the three-component reaction for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This reaction involves the condensation of malononitrile (B47326), an arylglyoxal, and hydrazine (B178648) hydrate. researchgate.net The process is typically carried out at room temperature in a mixture of water and ethanol (B145695), highlighting a green chemistry approach. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions |

| Malononitrile | Arylglyoxal | Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitrile | Room temperature, Water/Ethanol |

Table 1: Example of a Three-Component Reaction for this compound Synthesis. researchgate.net

Cyclization Reactions in the Formation of this compound Rings

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyridazine (B1198779) ring system. These reactions often involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. researchgate.netnih.gov A variety of starting materials and reaction conditions can be employed to achieve the desired this compound core.

One common strategy involves the use of dicarbonyl precursors which, upon reaction with hydrazine, undergo condensation and subsequent cyclization to form the pyridazine ring. The nitrile group can either be present on one of the precursors or introduced in a subsequent step. For instance, the cyclization of 4-propenyl-3-aminopyridines through a one-pot diazotisation/cyclization sequence, known as the Widman-Stoermer synthesis, can lead to pyrido[3,4-c]pyridazine (B3354903) derivatives. mdpi.com

Another approach is the inverse electron demand Diels-Alder reaction. For example, 3-monosubstituted s-tetrazines can react with silyl (B83357) enol ethers in a Lewis acid-mediated process to yield functionalized pyridazines. organic-chemistry.org This method offers high regiocontrol. Furthermore, an aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a metal-free and neutral condition for the synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org

Intramolecular cyclization is also a powerful tool. For example, diazotization of 4-aryl-3-aminopyridine derivatives can lead to intramolecular electrophilic substitution, affording tricyclic pyrido[3,4-c]cinnolines. mdpi.com

Palladium-Catalyzed Coupling Reactions for Substituted Pyridazine-3-carbonitriles

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridazine-3-carbonitriles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogenated pyridazine precursor. nih.gov

Commonly employed palladium-catalyzed reactions for the functionalization of pyridazine rings include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated pyridazine with a boronic acid or ester to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halo-pyridazine, leading to the formation of an alkynyl-substituted pyridazine. researchgate.net

Heck Alkenylation: This reaction introduces an alkene substituent onto the pyridazine ring by coupling with an alkene. researchgate.net

These reactions typically require a palladium catalyst, a ligand, and a base. The choice of these components can significantly influence the reaction's outcome and efficiency.

| Coupling Reaction | Substrate 1 | Substrate 2 | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Halogenated Pyridazine | Boronic acid/ester | Pd catalyst, Base | C-C (aryl/heteroaryl) |

| Sonogashira | Halogenated Pyridazine | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

| Heck | Halogenated Pyridazine | Alkene | Pd catalyst, Base | C-C (alkenyl) |

Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Pyridazine Functionalization. researchgate.netnih.govresearchgate.net

Catalyst-Free Approaches in this compound Synthesis

While many synthetic routes rely on catalysts, catalyst-free methods offer advantages in terms of cost, simplicity, and reduced environmental impact. Thermal extrusion of nitrogen from a suitable precursor is one such approach. For example, the synthesis of 2,7-diazabiphenylene (B3350921) can be achieved by the thermal extrusion of nitrogen from 2,7,9,10-tetra-azaphenanthrene. mdpi.com

Another example involves the reaction of 1,3-dicarbonyl compounds with hydrazine, which can often proceed under thermal conditions without the need for a catalyst to form the pyridazine ring. wikipedia.org The specific conditions, such as temperature and solvent, are critical for the success of these reactions.

Functionalization and Derivatization Strategies

Once the this compound scaffold is in place, further modifications can be made to introduce a variety of functional groups, which is crucial for tuning the molecule's properties.

Introduction of Substituents on the Pyridazine Ring

The introduction of substituents onto the pyridazine ring can be achieved through various chemical transformations. Palladium-catalyzed cross-coupling reactions, as discussed in section 2.1.3, are a primary method for introducing aryl, heteroaryl, alkynyl, and alkenyl groups. researchgate.netnih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is another important strategy for functionalizing the pyridazine ring, particularly when it is activated by electron-withdrawing groups. For instance, a chloro-substituent on the pyridazine ring can be displaced by various nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups. researchgate.net

Furthermore, regioselective reactions can be employed to introduce substituents at specific positions. For example, a Reissert-type reaction with 4-substituted pyridazine, 4-methylbenzene-1-sulfonyl chloride, and trimethylsilyl (B98337) cyanide can lead to the synthesis of 5-substituted-3-pyridazine carbonitrile derivatives with good regioselectivity. researchgate.net

Reactions Involving the Carbonitrile Group

The carbonitrile (CN) group of this compound and its derivatives is a key functional group that dictates much of its reactivity. Its electrophilic nature allows it to participate in a variety of chemical transformations, leading to the formation of other functional groups or serving as an anchor point for ring formation.

The carbonitrile group can also be chemically transformed into other functionalities. For instance, the nitrile on a 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile (B293153) has been converted to a 6-carboxamidoxime derivative by reaction with hydroxylamine (B1172632) hydrochloride. This amidoxime (B1450833) can then undergo intramolecular cyclization to form a fused pyrazole (B372694) ring, demonstrating the utility of the nitrile as a precursor to other heterocyclic systems. researchgate.net

Table 1: Selected Reactions of the Carbonitrile Group in Pyridazine Derivatives

| Starting Material Class | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted Pyridazine-3-carbonitriles | Glutathione / N-acetylcysteine | Thiazoline (B8809763) derivatives | mdpi.comnih.gov |

| Thieno[2,3-c]pyridazine-6-carbonitrile | Hydroxylamine Hydrochloride | Carboxamidoxime derivative | researchgate.net |

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold is an essential building block for the synthesis of more complex, polycyclic heterocyclic systems. The nitrile group, in conjunction with other functionalities on the pyridazine ring, actively participates in cyclization reactions to afford a variety of fused structures.

Pyridopyridazines, which contain a fused pyridine (B92270) and pyridazine ring, can be synthesized from pyridazine precursors. One effective method involves the reaction of pyridazinimine derivatives with malononitrile. For example, pyridazinimine compounds, when refluxed with malononitrile in an ethanolic triethylamine (B128534) solution, undergo cyclization to afford pyrido[3,2-c]pyridazine derivatives in good yields. nih.gov This transformation utilizes the reactivity of an existing pyridazine ring and an external C3 synthon (malononitrile) to construct the new pyridine ring. nih.gov

Table 2: Synthesis of Pyrido[3,2-c]pyridazines

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridazinimine derivative | Malononitrile, Triethylamine | Ethanol, Reflux, 3h | 7-Amino-5-aryl-4,5-dihydropyrido[3,2-c]pyridazine-6,8-dicarbonitrile | 94% | nih.gov |

Imidazopyridazines, featuring a fused imidazole (B134444) ring on the pyridazine core, represent another important class of fused heterocycles. The synthesis of these systems often begins with a functionalized pyridazine. A common precursor is a pyridazinone derivative, which can be converted into a more reactive intermediate. For instance, a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be treated with ethyl chloroformate to yield an oxazolopyridazine. This intermediate, upon reaction with ammonium (B1175870) acetate (B1210297) in the presence of a Lewis acid like zinc chloride, undergoes ring transformation to furnish the corresponding imidazopyridazinone. nih.gov This strategy involves building the imidazole ring from a pre-existing pyridazine structure.

Table 3: Synthesis of Imidazopyridazinone

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3-yloxy)- nih.govumich.eduoxazole | Ammonium Acetate, ZnCl₂ | - | 5-(4-chlorophenylamino)-3-phenyl-5,6-dihydro-7H-imidazo[4,5-d]pyridazin-7-one | nih.gov |

The versatility of this compound and related structures extends to the synthesis of other complex fused systems.

Thienopyridines: The synthesis of pyridothienopyrimidines and related structures often starts with a pre-formed thiophene (B33073) ring bearing amino and cyano groups. For example, 3-amino-5-phenylamino-thiophene-2,4-dicarbonitrile can be diazotized to form a thieno[3,2-d] nih.govumich.edusemanticscholar.orgtriazine intermediate. This intermediate, containing a nitrile group, can then react with ethyl cyanoacetate (B8463686) to build a fused pyridine ring, resulting in a 9-amino-4-chloro-7-oxo-6-phenyl-6,7-dihydropyrido[3',2':4,5]thieno[3,2-d] nih.govumich.edusemanticscholar.orgtriazin-8-carbonitrile. semanticscholar.org In this multi-step synthesis, the nitrile group is retained in the final product and is crucial for the construction of the pyridine ring.

Chromenopyridines: Chromenopyridines are typically synthesized via multi-component reactions (MCRs). A general and efficient approach involves a one-pot condensation of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile), and a nucleophile. researchgate.net While direct synthesis from this compound is not explicitly detailed, the principles of MCRs for constructing pyridine rings are applicable. For example, a three-component reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile derivative), and various pyrazolin-5-ones under base catalysis yields chromenopyridine derivatives in high yields. researchgate.net This highlights a powerful strategy for forming pyridine rings fused to other heterocyclic systems. A green synthesis protocol for 2-amino-4H-chromene-3-carbonitrile derivatives has also been developed using pyridine-2-carboxylic acid as a catalyst in an aqueous ethanol medium, showcasing the efficiency and environmental consciousness of modern synthetic methods.

Table 4: General Synthetic Approach for Fused Pyridine Systems

| Target Fused System | Key Precursors | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Thienopyridines | Aminothiophene dicarbonitrile | NaNO₂/HCl, Ethyl cyanoacetate | semanticscholar.org |

| Chromenopyridines | Salicylaldehyde, Malononitrile derivative, Nucleophile | Base catalysis (e.g., Triethylamine), Reflux | researchgate.net |

Advanced Spectroscopic and Characterization Techniques in Pyridazine 3 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Pyridazine-3-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays three distinct signals corresponding to the three protons on the pyridazine (B1198779) ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitrile group. The proton at the C6 position (H-6) typically appears at the most downfield shift due to its proximity to both nitrogen atoms. The H-4 and H-5 protons form a coupled system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected, one for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbons of the pyridazine ring are observed in the aromatic region (typically 120-160 ppm), with their exact shifts determined by the substitution pattern and the influence of the nitrogen atoms. For comparison, the chemical shifts for the parent pyridazine ring carbons are approximately δ 150.5 (C3/C6) and δ 126.9 (C4/C5). The presence of the electron-withdrawing nitrile group at the C3 position is expected to significantly shift the resonance of C3 to a higher frequency (downfield) and also influence the shifts of the other ring carbons.

Detailed analysis of coupling constants is also crucial. The H-H coupling constants in the parent pyridazine ring have been reported as J₃₄ = 5.05 Hz, J₃₅ = 1.85 Hz, J₄₅ = 8.00 Hz, and J₃₆ = ±1.40 Hz. researchgate.net These values provide a baseline for understanding the spin-spin interactions in substituted pyridazines like this compound.

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | J₄₅ ≈ 8.0, J₄₆ ≈ 1.5 |

| H-5 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | J₅₄ ≈ 8.0, J₅₆ ≈ 4.5 |

| H-6 | ~ 9.2 - 9.4 | Doublet of doublets (dd) | J₆₅ ≈ 4.5, J₆₄ ≈ 1.5 |

| Carbon | Predicted Chemical Shift (δ ppm) |

| C3 | ~ 145 - 150 |

| C4 | ~ 128 - 132 |

| C5 | ~ 130 - 134 |

| C6 | ~ 155 - 160 |

| C≡N | ~ 116 - 118 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this band typically appears as a sharp, strong absorption in the region of 2240–2220 cm⁻¹. researchgate.net This peak is a clear indicator of the presence of the carbonitrile functionality.

Other significant absorptions include the C-H stretching vibrations of the aromatic pyridazine ring, which are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of bands in the 1600–1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also produce characteristic signals in the fingerprint region (below 1300 cm⁻¹), which can provide further structural confirmation. vscht.cz

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 675 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₅H₃N₃ and a molecular weight of approximately 105.10 g/mol . sigmaaldrich.com

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 105. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic nitrogen heterocycles involve the loss of small, stable molecules. For this compound, expected fragmentation could include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the ring and nitrile group, or the expulsion of a nitrogen molecule (N₂, 28 Da) from the pyridazine ring, which is a characteristic fragmentation for this heterocyclic system. ekb.eg

| Ion | m/z (Mass/Charge) | Possible Identity/Origin |

| [M]⁺ | 105 | Molecular Ion |

| [M-HCN]⁺ | 78 | Loss of hydrogen cyanide |

| [M-N₂]⁺ | 77 | Loss of molecular nitrogen |

| [C₄H₂N]⁺ | 64 | Further fragmentation |

| [C₄H₃]⁺ | 51 | Cyclobutadienyl cation after N₂ loss |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a publicly available crystal structure for the unsubstituted this compound has not been reported.

Computational and Theoretical Investigations of Pyridazine 3 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic characteristics of pyridazine-containing compounds, providing a theoretical framework to understand their reactivity. nih.govijcce.ac.ir These studies are crucial for predicting how Pyridazine-3-carbonitrile and its derivatives will interact with other molecules. Theoretical calculations using DFT, particularly with the B3LYP functional and a 6-31(d, p) basis set, have been employed to analyze the electronic and structural properties of pyridazine (B1198779) molecules, investigating the effects of the nitrogen atom positions on the benzene (B151609) ring. core.ac.ukresearchgate.netiiste.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates greater stability and lower reactivity. irjweb.comschrodinger.com For pyridazine derivatives, DFT calculations have been used to determine these energy values and correlate them with observed chemical behavior. For instance, in a study of various heterocyclic compounds, the presence of nitrogen atoms was found to decrease the energy gap compared to benzene, thereby enhancing their conductivity and solubility. core.ac.ukresearchgate.net The HOMO-LUMO energy gap for a pyridazine-arsenic nanocluster was calculated to be approximately 2.27 eV, a value that falls within the range of semiconductor materials. researchgate.net

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons. Higher values suggest a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons. Lower values suggest a better electron acceptor. |

| ΔE (HOMO-LUMO Energy Gap) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher reactivity and lower stability. nih.gov A larger gap implies lower reactivity and higher stability. irjweb.com |

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. bohrium.com It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. irjweb.com This index is particularly useful for predicting the electrophilic nature of a compound and its propensity to react with nucleophiles. bohrium.com

Studies on a series of aromatic nitriles, including derivatives of this compound, have employed DFT to calculate electrophilicity indices. nih.govscite.aiacs.org These computational analyses have been used to establish a correlation between the electrophilicity of these compounds and their tendency to form adducts with biological nucleophiles like glutathione. nih.govscite.ai The research demonstrated that the reactivity of these heterocyclic nitriles towards thiols, leading to the formation of thiazoline (B8809763) adducts, is directly related to their calculated electrophilicity. nih.gov Specifically, the pyrimidine (B1678525) series was found to be the most susceptible to this metabolic transformation, followed by the pyridazine and then the pyridine (B92270) series, a trend that aligns with their diminishing electrophilicity as predicted by in silico modeling. nih.govscite.aiacs.org This highlights the predictive power of such theoretical calculations in medicinal chemistry for designing molecules with a reduced risk of forming unwanted covalent adducts. nih.govacs.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. science.ph |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of a molecule. bohrium.com |

| Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. science.ph |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a pyridazine derivative, might interact with the active site of a biological target, typically a protein. researchgate.netresearchgate.net

For pyridazine-containing compounds, docking studies have been instrumental in elucidating their binding modes. For example, modeling studies have suggested that the pyridazine nitrogen atom can engage in hydrogen bonding interactions with a target protein, sometimes involving an intermediary water molecule. nih.gov Furthermore, the pyridazine ring itself can participate in π-stacking interactions with aromatic amino acid residues, such as tyrosine, within the protein's binding pocket. nih.gov In the context of designing novel inhibitors, docking simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. researchgate.netresearchgate.net These insights are vital for the rational design and optimization of new therapeutic agents. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a system at the atomic level, allowing researchers to observe the time-dependent behavior of molecules and their complexes. mdpi.com This technique is often used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.govresearchgate.net

For pyridazine derivatives, MD simulations have been employed to confirm the stability of their binding to target proteins. nih.govresearchgate.net By simulating the movement of atoms over time, these studies can evaluate the conformational changes in both the ligand and the protein upon binding and the persistence of key interactions identified in docking studies. mdpi.com This provides a more realistic representation of the binding event under physiological conditions and helps to validate the initial docking poses. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for establishing these relationships. mdpi.com

For pyridazine and pyridine derivatives, 2D and 3D-QSAR models have been developed to correlate their structural features with their inhibitory activities against various biological targets. nih.govresearchgate.net These models can identify which substituents at different positions on the heterocyclic scaffold are favorable or detrimental to activity. researchgate.net For instance, in silico analysis of a large series of inhibitors can reveal the importance of specific functional groups for hydrogen bonding, hydrophobic interactions, or steric complementarity within the target's active site. researchgate.net The insights gained from SAR studies are invaluable for guiding the design of new, more potent, and selective molecules. nih.govmdpi.com

Quantum Chemical Parameters in Corrosion Inhibition Studies

Pyridazine derivatives have been investigated as potential corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.net Theoretical chemistry, particularly quantum chemical calculations based on DFT, plays a significant role in understanding their inhibition mechanism at the molecular level. science.phpeacta.org

The effectiveness of an organic molecule as a corrosion inhibitor is often related to its ability to adsorb onto the metal surface, forming a protective film. science.ph Quantum chemical parameters, such as the HOMO and LUMO energies, the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges, can be correlated with the inhibition efficiency. peacta.org For example, a high HOMO energy suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. Conversely, a low LUMO energy indicates a higher capacity to accept electrons from the metal surface. The nitrogen atoms within the pyridazine ring are often identified as the primary sites for coordination with the metal surface. researchgate.net By calculating these parameters, researchers can predict the potential of a pyridazine derivative to act as a corrosion inhibitor and gain insights into the nature of its interaction with the metal. researchgate.net

Prediction of Pharmacokinetic Properties (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component in the early stages of drug discovery. In silico computational tools provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological properties, helping to identify potential liabilities of a molecule before significant resources are invested. For this compound, while specific comprehensive experimental ADMET studies are not widely published, its likely pharmacokinetic profile can be predicted based on its physicochemical properties and data from computational models applied to similar chemical structures.

Detailed computational investigations into the ADMET profile of this compound suggest a generally favorable pharmacokinetic profile for oral administration. These predictions are derived from its fundamental physicochemical characteristics, such as its low molecular weight, moderate lipophilicity, and the presence of hydrogen bond acceptors.

Physicochemical Properties and Drug-Likeness

The foundation of any ADMET prediction lies in the molecule's physicochemical properties. This compound is a small molecule, a characteristic that is often associated with good oral bioavailability. Computational tools are frequently used to assess a compound's adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a guideline for the oral bioavailability of a compound.

| Property | Predicted/Calculated Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | 105.10 g/mol | Complies with Lipinski's Rule (< 500 g/mol) |

| LogP (Octanol-Water Partition Coefficient) | ~ -0.1 to 0.35 | Indicates good water solubility and potential for good absorption |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (< 10) |

| Topological Polar Surface Area (TPSA) | ~ 49.6 Ų | Suggests good cell membrane permeability |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Based on its favorable physicochemical properties, this compound is predicted to have good absorption and distribution characteristics. Its metabolic profile and excretion routes can also be estimated using computational models that simulate interactions with metabolic enzymes and clearance pathways.

| ADME Parameter | Predicted Outcome | Rationale/Details |

|---|---|---|

| Absorption | High | Predicted high gastrointestinal absorption due to low molecular weight and moderate polarity. |

| Distribution | Moderate | Likely to distribute into tissues, but unlikely to readily cross the blood-brain barrier due to its polarity. |

| Metabolism | Susceptible to metabolism | The pyridazine ring can be a site for oxidation by cytochrome P450 enzymes. The nitrile group may also undergo hydrolysis. Studies on related pyridazine derivatives show susceptibility to metabolism, forming various metabolites. nih.gov |

| Excretion | Likely renal excretion | As a small, water-soluble molecule, it is expected to be primarily cleared by the kidneys. |

Toxicity Predictions

In silico toxicity assessments are crucial for flagging potential safety concerns early on. These predictions are based on computational models trained on large datasets of known toxic compounds and their structural alerts.

| Toxicity Endpoint | Predicted Risk | Remarks |

|---|---|---|

| Mutagenicity (Ames test) | Low | Generally, simple pyridazine structures are not associated with mutagenicity. |

| Carcinogenicity | Low | No structural alerts for carcinogenicity are typically identified for this core structure. |

| Hepatotoxicity | Possible | Metabolism in the liver could potentially lead to reactive metabolites, though the risk is generally considered low for this simple structure. |

| hERG Inhibition | Low | The structure does not contain typical pharmacophores associated with hERG channel blockage. |

Medicinal Chemistry and Biological Activities of Pyridazine 3 Carbonitrile Analogues

Anti-Cancer and Anti-Proliferative Activities

Pyridazine-3-carbonitrile analogues have demonstrated notable efficacy as anti-cancer and anti-proliferative agents through various mechanisms of action. nih.govnih.gov

Inhibition of Kinases (e.g., EGFR, CDK-2)

A key mechanism through which these compounds exert their anti-cancer effects is the inhibition of essential kinases involved in cancer cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyridazine-pyrazoline derivatives have been identified as significant inhibitors of EGFR. mdpi.com This inhibition is crucial as EGFR is often overexpressed in various cancers, and its signaling pathway plays a vital role in tumor growth and metastasis. mdpi.comnih.gov

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition: Pyridazine (B1198779) derivatives have also been synthesized to target CDK-2. mdpi.com CDK-2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent the proliferation of cancer cells. mdpi.com Some pyrazole-indole hybrids containing a pyridazine moiety have shown excellent inhibition of CDK-2 kinase. mdpi.com Molecular docking studies have revealed that these compounds can fit well within the active sites of both EGFR and CDK-2, suggesting a potential dual-inhibitory mechanism. mdpi.comnih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Analogues

| Compound Type | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| Pyridazine-pyrazoline derivatives | EGFR | Significant inhibition | mdpi.com |

| Pyrazolo[3,4-c]pyridazin-3-amine scaffold | EGFR, CDK-2 | Binds well within receptor active sites | mdpi.com |

| 3,6-disubstituted pyridazine scaffold | CDK-2 | In vitro inhibitory activity | mdpi.com |

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF7, HT29, A2780, HepG2, HCT-116)

The anti-proliferative effects of this compound analogues have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic activity of pyridazine derivatives against MCF-7 cells. researchgate.netacs.org For instance, certain 1,3,4-oxadiazole derivatives incorporating a pyridazine moiety have shown significant potency against this cell line. researchgate.net

HepG2 (Hepatocellular Carcinoma) and HCT-116 (Colon Carcinoma): The cytotoxic effects of these compounds have also been observed against HepG2 and HCT-116 cancer cells. mdpi.comresearchgate.net Some pyrazolo-pyridazine derivatives displayed moderate to potent activity against these cell lines. mdpi.com Notably, one study found a novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative to be highly effective against HCT-116 cells. nih.gov

Other Cell Lines: The anti-proliferative activity of these analogues extends to other cancer cell lines as well, indicating their potential as broad-spectrum anti-cancer agents.

Table 2: Cytotoxic Activity of this compound Analogues against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Activity (IC50 values) | Reference |

|---|---|---|---|

| Pyrazolo-pyridazine derivative | MCF-7, HepG-2, HCT-116 | IC50 = 27.29 µM (MCF-7), 17.30 µM (HepG-2), 18.38 µM (HCT-116) | mdpi.com |

| Naproxen based 1,3,4-oxadiazole derivatives | MCF-7, HepG2 | Significant potency, with one compound having an IC50 of 1.62 µg/mL against HepG2 | researchgate.net |

| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative | HCT-116 | IC50 = 6.76 µg/mL | nih.gov |

Anti-tubulin Activity

Some this compound analogues have been investigated for their ability to interfere with microtubule dynamics, a validated target in cancer therapy. Certain indole-based derivatives have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. mdpi.com

Antimicrobial and Antiviral Potentials

In addition to their anti-cancer properties, this compound analogues have emerged as promising candidates for the development of new antimicrobial and antiviral agents. researchgate.net

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus)

Several studies have demonstrated the antibacterial efficacy of pyridazine derivatives against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Various synthesized pyridazine compounds have shown activity against S. aureus. bibliomed.orgresearchgate.netnih.gov For example, some pyridazin-3-thiones and their derivatives have exhibited antimicrobial activity against this bacterium. researchgate.net

Escherichia coli : The antibacterial spectrum of these compounds also includes E. coli. researchgate.netnih.govbiomedpharmajournal.org Certain pyridazinone derivatives have displayed excellent activity against E. coli. biomedpharmajournal.org

The antibacterial activity is often attributed to the specific substitutions on the pyridazine ring, which can influence the compound's ability to penetrate bacterial cell walls and interact with essential cellular targets.

Table 3: Antibacterial Activity of Selected this compound Analogues

| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Pyridazinone derivative IIIa | Escherichia coli | Excellent activity | biomedpharmajournal.org |

| Thienopyridazine derivatives | Staphylococcus aureus | Moderate activity | bibliomed.org |

| Pyridazin-3-thiones | Staphylococcus aureus, Escherichia coli | Antimicrobial activity | researchgate.net |

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

The antifungal potential of this compound analogues has also been a subject of investigation.

Candida albicans : This opportunistic yeast is a common cause of fungal infections. ijbpsa.com Some pyridazine derivatives have been tested for their activity against C. albicans, with some showing promising results. researchgate.netnih.gov For instance, certain pyridazin-3-thiones have demonstrated antifungal activity against this pathogen. researchgate.net

Aspergillus niger : This fungus can cause aspergillosis, particularly in immunocompromised individuals. ijbpsa.com Studies have also explored the efficacy of pyridazine compounds against A. niger. biomedpharmajournal.orgcihanuniversity.edu.iq For example, a pyridazinone derivative showed good activity against A. niger. biomedpharmajournal.org

Table 4: Antifungal Activity of Selected this compound Analogues

| Compound/Derivative | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Pyridazinone derivative IIIa | Aspergillus niger, Candida albicans | Good activity | biomedpharmajournal.org |

| Pyridazin-3-thiones | Candida albicans | Antimicrobial activity | researchgate.net |

Antiviral Activity (e.g., against Herpes viruses, HIV)

The this compound scaffold and its bioisosteres have been a subject of interest in the development of novel antiviral agents. Research has demonstrated the potential of these compounds against a range of viruses, notably members of the Herpesviridae family and the Human Immunodeficiency Virus (HIV).

Substituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antiviral properties. While these compounds were found to be inactive against HIV replication, certain analogues exhibited potent and selective activity against human cytomegalovirus (HCMV) and Varicella-zoster virus (VZV), both members of the herpesvirus family. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as strong inhibitors of HCMV replication. In parallel, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine showed inhibitory effects on the replication of VZV. ekb.eg

Further extending the anti-herpesvirus spectrum, a series of pyrido[2,3-b]pyrazine derivatives were investigated as non-nucleoside inhibitors of HCMV polymerase. Several of these compounds displayed potent antiviral activity not only against HCMV but also against other herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr virus (EBV). researchgate.net For instance, one derivative, compound 23, showed a threefold more potent activity against HSV-1 compared to the standard drug acyclovir. researchgate.net

Additionally, other pyridazine derivatives have been explored for their antiviral potential. For example, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] ekb.egresearchgate.netresearchgate.nettriazine-3(4H)-thione demonstrated notable activity against the Hepatitis A virus (HAV). nih.gov The diverse antiviral activities of these pyridazine analogues underscore the potential of this heterocyclic system in the design of new therapeutic agents against viral infections.

Enzyme Inhibition and Mechanistic Studies

The this compound core is a versatile pharmacophore that has been incorporated into inhibitors targeting a variety of enzymes implicated in different disease pathways. The following sections detail the inhibitory activities of its analogues against specific enzyme classes.

Aromatic nitriles, including derivatives of this compound, are recognized as a class of cysteine protease inhibitors. ekb.egresearchgate.net The inhibitory mechanism of these compounds involves the formation of a covalent bond between the nitrile group and the thiol moiety of the cysteine residue within the active site of the enzyme. ekb.egresearchgate.net This interaction can be either reversible or irreversible. researchgate.net

The reactivity of the nitrile group, which is essential for its inhibitory action, is influenced by the electrophilicity of the heterocyclic ring system to which it is attached. Studies comparing pyridazine, pyrimidine (B1678525), and pyridine (B92270) nitriles as inhibitors of cathepsin K, a cysteine protease, have shown that the electrophilicity of the aromatic ring correlates with the propensity to form adducts. researchgate.net Specifically, the pyridazine series was found to be less susceptible to metabolism-forming thiazoline (B8809763) products compared to the pyrimidine series, a trend that aligns with its lower electrophilicity. researchgate.net This suggests that modulating the electronic properties of the pyridazine ring can be a strategy to design cysteine protease inhibitors with a reduced tendency for off-target covalent modifications. ekb.egmdpi.com

The interaction of these nitrile-containing compounds is not limited to the target enzyme. Their inherent reactivity can lead to non-specific interactions with other endogenous molecules containing thiol groups, such as glutathione, which can complicate their therapeutic application. ekb.egresearchgate.net Mechanistic studies have shown that these interactions can lead to the formation of metabolites like substituted thiazolines in human liver microsomes. ekb.eg

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer therapies. rjsocmed.comnih.gov Several heterocyclic compounds, including those containing the pyridazine scaffold, have been investigated as DHFR inhibitors. mdpi.comresearchgate.netacs.orgscinito.ai

In one study, a series of novel pyridine-3-carbonitrile (B1148548) derivatives were synthesized and evaluated for their binding affinity to the active site of DHFR through molecular docking simulations. The results indicated that these compounds displayed strong binding affinities and interactions with the DHFR enzyme active site, with one compound in particular showing the highest binding affinity. researchgate.net

Further research on fused heterocyclic systems has also highlighted the potential of pyridazine analogues. For instance, thiazolo[4,5-d]pyridazine analogues were identified as a new class of DHFR inhibitors. One compound from this series demonstrated potent DHFR inhibition with an IC50 value of 0.06 μM and exhibited significant in vitro anticancer activity. scinito.ai Another study on imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine derivatives also identified a potent bovine liver DHFR inhibitor that showed promising anticancer effects against ovarian cancer and melanoma cell lines. acs.org

Additionally, a series of pyrazolo[3,4-b]pyridine derivatives, synthesized from 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitriles, were evaluated as DHFR inhibitors. Several of these compounds exhibited potent inhibition of the target enzyme, with IC50 values significantly lower than the reference drug Trimethoprim. ekb.egresearchgate.net For example, compounds 4d, 6c, and 9c from this series showed IC50 values of 0.72, 0.95, and 1.09 µM, respectively, compared to an IC50 of 5.54 µM for Trimethoprim. ekb.eg

| Compound Series | Notable Compound(s) | DHFR Inhibition (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 4d | 0.72 µM | Trimethoprim | 5.54 µM |

| Pyrazolo[3,4-b]pyridines | 6c | 0.95 µM | Trimethoprim | 5.54 µM |

| Pyrazolo[3,4-b]pyridines | 9c | 1.09 µM | Trimethoprim | 5.54 µM |

| Thiazolo[4,5-d]pyridazines | Compound 2 | 0.06 µM | Not Specified | Not Specified |

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com Pyridazine-based compounds have emerged as promising candidates for the development of novel AChE inhibitors. mdpi.com

A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity. Structure-activity relationship studies revealed that specific structural features were critical for high potency. Among the synthesized derivatives, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine was identified as a particularly potent inhibitor, with an IC50 of 0.12 µM on purified AChE from electric eel. nih.gov This represented a significant increase in potency compared to the parent compound, minaprine. nih.gov

In another study, novel pyridazine-containing compounds were designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Furthermore, new 3(2H)pyridazinone-triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. The inhibition constants (Ki) for these compounds against AChE ranged from 2.35 ± 0.18 to 5.15 ± 0.46 µM, with one of the compounds demonstrating the most potent inhibitory properties.

The potential of the pyridazine scaffold in this area is further supported by the investigation of pyridyl-pyridazine derivatives incorporating a triazole ring as a linker. mdpi.com These findings collectively highlight the utility of the pyridazine nucleus in designing effective cholinesterase inhibitors for potential application in neurodegenerative disorders.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors were developed to provide the analgesic and anti-inflammatory effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while reducing gastrointestinal side effects associated with COX-1 inhibition. The pyridazine nucleus is considered a promising scaffold for the development of potent and selective COX-2 inhibitors. researchgate.net

Several studies have reported the synthesis and evaluation of pyridazine derivatives as COX-2 inhibitors. In one such study, a series of new pyridazine scaffolds were synthesized, and a majority of them showed a clear preference for inhibiting COX-2 over COX-1. researchgate.net Compounds 4c and 6b from this series exhibited potent COX-2 inhibition with IC50 values of 0.26 and 0.18 µM, respectively, which were more potent than the reference drug celecoxib (IC50 = 0.35 µM). Compound 6b also demonstrated a good selectivity index (SI) of 6.33. researchgate.net

Another investigation into new pyridazine derivatives also identified compounds with significant COX-2 inhibitory activity. Compounds 3d, 3g, and 6a were found to be 1.1-1.7 times more potent than celecoxib, with IC50 values of 67.23, 43.84, and 53.01 nM, respectively (celecoxib IC50 = 73.53 nM). Notably, compound 3g had a selectivity index of 11.51, which is comparable to that of celecoxib (SI = 11.78).

Molecular docking studies have been employed to understand the basis for the potency and selectivity of these pyridazine-based COX-2 inhibitors. For compound 6b, its ability to enter the side pocket of the COX-2 enzyme and interact with the key amino acid His90 is believed to be responsible for its inhibitory activity and selectivity. researchgate.net

| Compound | COX-2 Inhibition (IC50) | Selectivity Index (SI) | Reference Compound | Reference IC50 | Reference SI |

|---|---|---|---|---|---|

| 4c | 0.26 µM | Not Specified | Celecoxib | 0.35 µM | Not Specified |

| 6b | 0.18 µM | 6.33 | Celecoxib | 0.35 µM | Not Specified |

| 3d | 67.23 nM | Not Specified | Celecoxib | 73.53 nM | 11.78 |

| 3g | 43.84 nM | 11.51 | Celecoxib | 73.53 nM | 11.78 |

| 6a | 53.01 nM | Not Specified | Celecoxib | 73.53 nM | 11.78 |

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been extensively investigated for their potential as anti-inflammatory and analgesic agents. These studies have often focused on the 3(2H)-pyridazinone substructure.

A series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. In the phenylbenzoquinone-induced writhing test for analgesic activity, four of the ten tested compounds showed significant effects. In the carrageenan-induced paw edema model for anti-inflammatory activity, one compound, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (compound 8d), exhibited anti-inflammatory effects comparable to the standard drug indomethacin. Importantly, the most active derivatives in this study did not show any gastric ulcerogenic effects at the maximum tested dose.

Another study focused on 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides. The majority of these compounds were more potent than aspirin in an analgesic test. acs.org Several compounds demonstrated high anti-inflammatory activity, and the most potent compound in both analgesic and anti-inflammatory tests was also found to be free of ulcerogenic side effects. acs.org

Similarly, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and showed promise as analgesic and anti-inflammatory agents. Three of these compounds exhibited more potent analgesic activity than aspirin and also demonstrated anti-inflammatory activity comparable to indomethacin. A key finding was that none of the tested compounds produced gastric ulcerogenic effects.

The anti-inflammatory activity of some pyridazine derivatives has been linked to their ability to selectively inhibit the COX-2 enzyme. For instance, a selective COX-2 inhibitor, compound 3g, which showed potent enzymatic inhibition, also exhibited in vivo anti-inflammatory activity comparable to indomethacin and celecoxib. Furthermore, this compound had a superior gastrointestinal safety profile with fewer and milder ulcers compared to the reference drugs. The anti-inflammatory effect of another potent COX-2 inhibitor, compound 6b, was comparable to that of indomethacin and celecoxib, and it was also found to be non-ulcerogenic. This compound was also shown to decrease serum levels of prostaglandin E2 (PGE2) and interleukin-1β (IL-1β), key mediators of inflammation. researchgate.net

The collective findings from these studies indicate that the pyridazine scaffold, particularly the 3(2H)-pyridazinone ring system, is a valuable template for the design of new anti-inflammatory and analgesic drugs with potentially improved safety profiles compared to traditional NSAIDs.

Cardiovascular Activities (e.g., Cardiotonic, Antihypertensive)

The pyridazine ring is a key structural motif in a variety of compounds exhibiting significant cardiovascular activity. Analogues of this compound, particularly those with a pyridazin-3(2H)-one core, have been extensively investigated for their therapeutic potential in managing cardiovascular disorders, leading to the development of notable cardiotonic and antihypertensive agents.

Cardiotonic Activity

Several pyridazinone derivatives have been identified as potent positive inotropic agents, primarily exerting their effects through the selective inhibition of phosphodiesterase III (PDE III). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac muscle. Its inhibition leads to increased intracellular cAMP levels, resulting in an enhanced influx of calcium ions and consequently, increased myocardial contractility.

A notable series of compounds, the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, demonstrated significant positive inotropic effects. liberty.edu Within this series, the introduction of a methyl group at the 5-position led to the development of CI-930, a compound found to be more potent than the established cardiotonic agent milrinone. liberty.edu The positive inotropic action of these compounds is not mediated by beta-adrenergic receptor stimulation but is attributed to their selective inhibition of cardiac PDE III. liberty.edu Other pyridazinone derivatives that have been developed as cardiotonic agents include Bemoradan and Imazodan, which also function as potent PDE III inhibitors. sarpublication.com Levosimendan represents another class of pyridazinone-based cardioactive agents, acting as a calcium sensitizer to increase myocardial contractility. mdpi.com

| Compound | Mechanism of Action | Relative Potency/Activity |

|---|---|---|

| CI-930 | Selective PDE III Inhibitor | More potent than milrinone |

| Imazodan | Selective PDE III Inhibitor | IC50 of 0.6 μM for PDE III inhibition |

| Bemoradan | Positive inotropic agent, PDE III Inhibitor | Potent positive inotropic agent |

| Levosimendan | Calcium Sensitizer, Vasodilator | Increases myocardial contractility |

Antihypertensive Activity

The versatility of the pyridazine scaffold extends to the treatment of hypertension, with derivatives acting through various mechanisms, including vasodilation and inhibition of the renin-angiotensin-aldosterone system.

One of the key mechanisms targeted by pyridazine derivatives is the angiotensin-converting enzyme (ACE), a critical enzyme in the regulation of blood pressure. sarpublication.com In one study, a series of novel pyridazinones were synthesized and evaluated for their ACE inhibitory activity. Compound 6 from this series exhibited an IC50 value of 5.78 μg/mL. nih.gov

Another approach involves the synthesis of 3-hydrazinopyridazine derivatives. Research has shown that introducing various heterocyclic rings at the 6-position of the pyridazine nucleus can yield compounds with significant hypotensive action. nih.gov For instance, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c ) was found to be 4.9 times more active than the established antihypertensive drug dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov Further studies on 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives identified several compounds (16, 19, 24, 30, 39, 42, and 45 ) with good antihypertensive activity as determined by the non-invasive tail-cuff method. ekb.eg The hypotensive effect of certain hydrazinopyridazines is attributed to a prominent action on the peripheral vascular system, leading to vasodilation. nih.gov

| Compound | Mechanism of Action | Observed Activity |

|---|---|---|

| Compound 6 (Imran et al., 2016) | ACE Inhibitor | IC50 = 5.78 μg/mL |

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) | Vasodilator | 4.9 times more active than dihydralazine |

| Compounds 16, 19, 24, 30, 39, 42, 45 (Siddiqui et al., 2010) | Not specified | Showed good antihypertensive activity |

Other Biological Applications (e.g., Anti-malarial, Bronchodilator)

Beyond cardiovascular applications, the pyridazine nucleus has been incorporated into molecules designed to treat a range of other diseases, demonstrating its utility as a versatile pharmacophore.

Anti-malarial Activity

The emergence of drug-resistant strains of malaria parasites has necessitated the search for novel chemotherapeutic agents. The structural similarities of fused pyridazine systems, such as the pyrido[2,3-d]pyridazine nucleus, to known antimalarial quinolines and pteridines have made them attractive targets for synthesis and evaluation. nih.gov A series of 5,8-substituted pyrido[2,3-d]pyridazines, where one substituent is a dialkylaminoalkylamino group, have been prepared and investigated for their potential as antimalarial agents. nih.gov Additionally, research into sarpublication.comnih.govtriazolo[1,5-a]pyrimidine derivatives, which share structural features with pyridazine-based systems, has identified compounds with potent anti-plasmodial activity. For example, a derivative with a trifluoromethyl group and a β-naphthylamine moiety showed an IC50 value of 0.023 µM against Plasmodium falciparum.

Bronchodilator Activity

The pyridazinone scaffold is also found in compounds with bronchodilatory properties. Zardaverine is a pyridazinone derivative that acts as a potent bronchodilator through its activity as a selective inhibitor of phosphodiesterase (PDE) isozymes, particularly PDE III and PDE IV. sarpublication.com The inhibition of these enzymes in airway smooth muscle leads to an increase in intracellular cyclic AMP, promoting muscle relaxation and bronchodilation.

| Compound Class / Name | Biological Application | Mechanism of Action / Finding |

|---|---|---|

| Pyrido[2,3-d]pyridazines | Anti-malarial | Synthesized as potential antimalarial agents based on structural similarity to known drugs. |

| Zardaverine | Bronchodilator | Selective inhibitor of PDE III and PDE IV. |

Applications of Pyridazine 3 Carbonitrile in Material Science and Other Fields

Corrosion Inhibition Studies

The molecular structure of pyridazine (B1198779) derivatives makes them effective candidates for corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Their inhibitory action is primarily attributed to the presence of nitrogen atoms in the pyridazine ring, as well as other heteroatoms (such as sulfur or oxygen) in substituted derivatives, which can act as adsorption centers on the metal surface. electrochemsci.orgresearchgate.net These compounds function by adsorbing onto the metal, forming a protective film that isolates the metal from the corrosive medium. researchgate.net

Studies on mild steel in hydrochloric acid (HCl) have demonstrated that the inhibition efficiency of pyridazine derivatives generally increases with higher concentrations of the inhibitor but tends to decrease as the temperature rises. electrochemsci.orgresearchgate.net This decrease in efficiency at higher temperatures suggests that the adsorption process is likely physical in nature (physisorption). researchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

Detailed research findings from studies on related pyridazine derivatives are summarized below:

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Temperature (K) |

| Ethyl [4-(2-chlorobenzyl)-3-methyl-6-thioxopyridazin-1(6H)-yl]acetate (P1) | Mild Steel | 1 M HCl | 92 | 313 |

| 5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one (P4) | Copper | 2.0 M HNO3 | Good (specific % not stated) | 303-343 |

| 2-[(6-ethoxy-3-pyridazinyl) thiyl]-N, N-diethylacetamide (EPD) | Copper | 0.5 M H2SO4 | Not specified | Not specified |

This table presents data on various pyridazine derivatives to illustrate the general efficacy of this class of compounds in corrosion inhibition.

Fluorescent Sensing Applications in Polymer Chemistry

Heterocyclic compounds, including derivatives of pyridazine, are valuable components in the design of fluorescent sensors. mdpi.com These molecules can be incorporated into polymer structures to create materials that can detect the presence of specific ions or molecules through changes in their fluorescence emission. The nitrogen atoms in the pyridazine ring can act as binding sites for metal cations. mdpi.com Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal, such as quenching (decrease in intensity) or enhancement. researchgate.net

Fluorescent polymers are advantageous for sensor applications because they can form flexible films and coatings, enabling the development of practical, reusable sensor devices. researchgate.net The incorporation of a pyridazine-based fluorophore into a polymer backbone can lead to materials with high sensitivity and selectivity for target analytes. The nitrile group in Pyridazine-3-carbonitrile can also influence the electronic and photophysical properties of the resulting polymer.

Research into fluorescent polymers often involves synthesizing polymers with specific fluorescent units (fluorophores) attached. While direct studies on polymers from this compound are not extensively detailed, the principles from related heterocyclic fluorescent sensors are applicable. For instance, studies on poly(1,3,4-oxadiazole-imide) derivatives have shown high selectivity for detecting metal ions like Co²⁺, Ag⁺, and Cu²⁺ through significant fluorescence quenching. researchgate.net The interaction is often a combination of static and dynamic quenching mechanisms, indicating both complex formation and collisional deactivation. researchgate.net

Key findings from studies on related fluorescent polymer sensors are highlighted below:

| Polymer/Sensor System | Target Ion | Quenching Efficiency (%) | Detection Limit (M) | Quenching Mechanism |

| Poly(1,3,4-oxadiazole-imide) PI1 | Co²⁺ | 93.37 | Not specified | Static & Dynamic |

| Poly(1,3,4-oxadiazole-imide) PI1 | Ag⁺ | 73.63 | (2.18 ± 0.07) × 10⁻⁵ | Dynamic |

| Poly(1,3,4-oxadiazole-imide) PI2 | Co²⁺ | 93.68 | Not specified | Static & Dynamic |

| Poly(1,3,4-oxadiazole-imide) PI2 | Cu²⁺ | 62.40 | (4.84 ± 0.07) × 10⁻⁵ | Dynamic |

This table showcases the performance of fluorescent polymers containing heterocyclic units, illustrating the potential for pyridazine-based systems in sensing applications.

Development of Optoelectronic Materials

The development of new π-conjugated materials is crucial for modern optoelectronics, which encompasses devices like solar cells and light-emitting diodes. rsc.org Heterocyclic compounds such as pyridazine and its isomers (e.g., pyrazine) are of considerable interest for these applications due to their favorable charge transfer properties. rsc.org The incorporation of nitrogen-containing heterocycles into polymer structures can significantly enhance their thermal stability, mechanical properties, and flame retardancy, which are critical for the longevity and safety of optoelectronic devices. mdpi.com

A notable example is the development of a phthalonitrile monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). When cured, this monomer forms a poly(BCPD) resin with outstanding thermal resistance, indicated by a glass transition temperature (Tg) above 400 °C and a 5% weight loss temperature (T5%) of 501 °C. mdpi.com Furthermore, this material exhibits excellent flame-retardant properties, with a limiting oxygen index (LOI) of 48, and a high storage modulus of 3.8 GPa at room temperature. mdpi.com

The pyridazine ring contributes to these superior properties by creating a cross-linked structure that hinders the movement of molecular segments, thereby improving mechanical strength and thermal stability. mdpi.com The nitrogen atoms in the ring enhance the char yield at high temperatures, which is a key factor in flame retardancy. mdpi.com These characteristics suggest that polymers derived from or containing the this compound moiety could be potential candidates for high-performance structural composite matrices in demanding electronic and aerospace applications. mdpi.com

| Material | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) | Limiting Oxygen Index (LOI) | Storage Modulus (RT) |

| Poly(BCPD) Resin | > 400 °C | 501 °C | 48 | 3.8 GPa |

This table summarizes the exceptional properties of a pyridazine-containing polymer, demonstrating the potential of this heterocyclic structure in creating advanced optoelectronic and structural materials.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Green Chemistry

The development of environmentally benign synthetic routes for pyridazine (B1198779) derivatives is a growing area of focus. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Emerging research is geared towards greener alternatives that offer higher efficiency, reduced waste, and milder reaction conditions.

One promising approach is the use of metal-free catalysis , which avoids the environmental and economic costs associated with heavy metal catalysts. For instance, a metal-free, aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective and sustainable route to pyridazine derivatives under neutral conditions. organic-chemistry.org This method boasts a broad substrate scope and is efficient on a gram scale, highlighting its potential for industrial applications. organic-chemistry.org

The use of alternative energy sources , such as microwave irradiation and ultrasonication, is also being explored to accelerate reaction times and improve yields in the synthesis of pyridazine-containing compounds. rasayanjournal.co.in These methods align with the principles of green chemistry by reducing energy consumption and promoting more efficient chemical transformations.

Recent advancements in the synthesis of pyridazine derivatives are summarized in the table below:

| Synthetic Method | Key Features | Advantages |

| Lewis acid-mediated inverse electron demand Diels-Alder reaction | High regiocontrol in the synthesis of functionalized pyridazines. | Enables the synthesis of specific isomers. organic-chemistry.org |

| Copper(II)-catalyzed aerobic 6-endo-trig cyclizations | Choice of solvent (MeCN or AcOH) directs the reaction to either 1,6-dihydropyridazines or pyridazines. | Provides control over the final product. organic-chemistry.org |

| TBAI/K2S2O8-promoted [4 + 2] annulation | Good yields and tolerance of various functional groups. | Versatile for creating diverse pyridazine structures. organic-chemistry.org |

| Aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines | Highly regioselective, metal-free, and occurs under neutral conditions. | Sustainable and cost-effective. organic-chemistry.org |

Structure-Based Drug Design Leveraging Computational Tools

Computational tools are revolutionizing the field of drug discovery, and pyridazine-3-carbonitrile is a prime candidate for such in silico studies. Structure-based drug design allows for the rational design of potent and selective inhibitors for a wide range of biological targets.

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a ligand (in this case, a this compound derivative) within the active site of a target protein. semanticscholar.org This information is invaluable for understanding structure-activity relationships (SARs) and for designing new compounds with improved potency and selectivity. For example, molecular docking studies have been used to investigate the potential of pyridazine derivatives as antihypertensive agents by modeling their interactions with alpha A1 and beta 1 adrenergic receptors. semanticscholar.org

Density Functional Theory (DFT) calculations are employed to understand the electronic properties of pyridazine derivatives, such as their geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. mdpi.com These calculations provide insights into the reactivity and potential interactions of these molecules with biological targets. mdpi.com DFT has been used to study pyridazine derivatives for their potential use in dye-sensitized solar cells by evaluating their electronic and photovoltaic properties. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico tool. These computational models help to assess the drug-likeness of a compound in the early stages of drug discovery, reducing the likelihood of late-stage failures. semanticscholar.org Computer-based ADMET studies of novel pyridazin-3-one derivatives have demonstrated promising physicochemical properties, including good oral bioavailability and no inhibition of cytochrome P450 enzymes. nih.govrsc.org

A study on cathepsin K inhibitors featuring substituted pyridazines, including 6-phenylthis compound, utilized computational approaches to correlate the electrophilicity of the compounds with the formation of metabolites. nih.govacs.org This demonstrates the power of in silico modeling to predict potential metabolic liabilities and guide the design of safer drug candidates. nih.govacs.org

Exploration of Polycyclic Systems

The fusion of the pyridazine ring with other heterocyclic systems opens up new avenues for the creation of complex, three-dimensional molecules with novel biological activities and material properties. The synthesis and exploration of these polycyclic systems are a burgeoning area of research.

One area of interest is the synthesis of 1,2,3-triazole-fused pyridazines . These compounds can be constructed through various synthetic routes, including the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate. nih.gov The resulting 1H-1,2,3-triazolo[4,5-d]pyridazines are a class of heterocycles with potential applications in medicinal chemistry. nih.gov